![molecular formula C21H26FN3O3S B2662689 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide CAS No. 897618-58-5](/img/structure/B2662689.png)
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl group attached to a piperazine ring, which is further attached to a sulfonyl group and an ethyl group. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
- Researchers have explored the compound’s interaction with serotonin receptors, particularly the 5-HT1A subtype. Analogous compounds, such as N-(4- fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, have been developed for positron emission tomography (PET) imaging of these receptors in the brain. The high brain uptake and stability of these analogs make them valuable tools for studying serotonin-related processes.
- The synthesis of piperazine derivatives, including the compound under study, has been an active area of research. Methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, Ugi reactions, and ring opening of aziridines have been employed to access these heterocycles .
Neuropharmacology and Serotonin Receptors
Heterocyclic Synthesis Strategies
Mechanism of Action
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-16-13-17(2)15-18(14-16)21(26)23-7-12-29(27,28)25-10-8-24(9-11-25)20-5-3-19(22)4-6-20/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMFVSGEMKFYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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